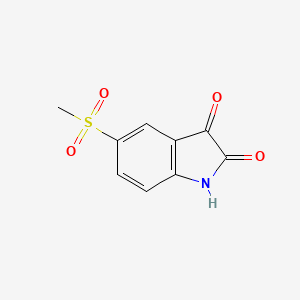

5-(Methylsulfonyl)indoline-2,3-dione

概要

説明

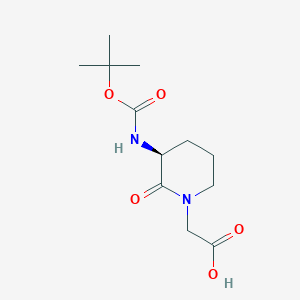

5-(Methylsulfonyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H7NO4S . It is a derivative of indoline, a heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a nine-carbon backbone with a sulfonyl group attached to the fifth carbon and a dione group attached to the second and third carbons .科学的研究の応用

Subheading Anticorrosion and Antibacterial Evaluation

5-(Methylsulfonyl)indoline-2,3-dione derivatives have demonstrated effectiveness as anticorrosive agents for metals and as antibacterial agents. These compounds show promise in inhibiting metal corrosion in acidic environments and also possess antibacterial properties, potentially making them useful in various industrial and medical applications (Miao, 2014).

Synthesis and Biological Activity

Subheading Synthesis and Chemical Properties

The compound and its derivatives have been synthesized and optimized for various biological activities. These derivatives are important intermediates in producing biologically active compounds and have shown potential in applications like antitumor, antibacterial, antifungal, and anti-HIV activities. They are crucial in the synthesis of a broad spectrum of heterocyclic compounds, indicating their significant role in medicinal chemistry (Zhao et al., 2016).

Photocatalysis and Synthesis

Subheading Novel Photocatalytic Applications

Recent studies have explored the use of this compound in photocatalytic processes, particularly in the context of C(sp3)-H sulfonylation. This research indicates the potential of these compounds in developing new strategies for chemical synthesis and highlights their significance in photocatalysis (Swarnkar, Ansari, & Kumar, 2021).

Cytotoxic Activity

Subheading Cytotoxic Properties and Cancer Research

Derivatives of this compound have been shown to possess cytotoxic activity against various cancer cell lines. This research suggests potential therapeutic applications, especially considering the molecule's interactions and effects on cellular processes related to cancer (Choi & Ma, 2010).

作用機序

Target of Action

5-(Methylsulfonyl)indoline-2,3-dione, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have given valuable insights for treatment .

Mode of Action

Indole derivatives have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives have been known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.

Result of Action

Some indole derivatives have shown potent antiviral activities, with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus . This suggests that these compounds may have significant effects at the molecular and cellular levels.

生化学分析

Biochemical Properties

5-(Methylsulfonyl)indoline-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to changes in cellular processes, such as reduced cell proliferation or increased apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation over time, leading to changes in their biological activity . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound may result in sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . High doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the distribution of this compound within different tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific sites within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

5-methylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S/c1-15(13,14)5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBYFLQIQGVIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)